molecular formula C4H7IN2S B12538768 2-Amino-3-methyl-1,3-thiazol-3-ium iodide CAS No. 652152-19-7

2-Amino-3-methyl-1,3-thiazol-3-ium iodide

Cat. No.: B12538768
CAS No.: 652152-19-7
M. Wt: 242.08 g/mol
InChI Key: DJQQQCZPDHWBOX-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide typically involves the alkylation of 2-amino-1,3-thiazole with iodomethyl compounds. For example, the reaction of 2-amino-1,3-thiazole with 1-(iodomethyl)trimethylsilane in dry acetone at 50–60°C in the absence of basic media and catalysts results in the formation of 2-amino-3-[(trimethylsilyl)methyl]-1,3-thiazol-3-ium iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar alkylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include iodomethyl compounds for alkylation and various oxidizing and reducing agents for redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions typically yield substituted thiazolium iodides, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the thiazole ring.

Scientific Research Applications

2-Amino-3-methyl-1,3-thiazol-3-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets through its electron-rich sulfur and nitrogen atoms. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities . The specific molecular pathways involved depend on the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

CAS No.

652152-19-7

Molecular Formula

C4H7IN2S

Molecular Weight

242.08 g/mol

IUPAC Name

3-methyl-1,3-thiazol-3-ium-2-amine;iodide

InChI

InChI=1S/C4H6N2S.HI/c1-6-2-3-7-4(6)5;/h2-3,5H,1H3;1H

InChI Key

DJQQQCZPDHWBOX-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(SC=C1)N.[I-]

Origin of Product

United States

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